Cadmium oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

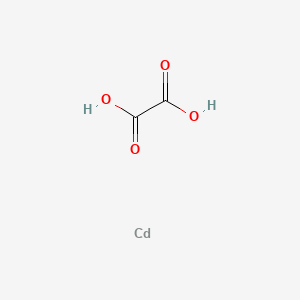

Cadmium oxalate is an inorganic compound with the chemical formula ( \text{CdC}_2\text{O}_4 \cdot 3\text{H}_2\text{O} ). It is a cadmium salt of oxalic acid and typically appears as a white crystalline solid. This compound is known for its role in various chemical processes and its applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cadmium oxalate can be synthesized through a precipitation reaction involving cadmium chloride and oxalic acid. The reaction is typically carried out in an aqueous solution at room temperature. The general reaction is as follows: [ \text{CdCl}_2 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{CdC}_2\text{O}_4 \cdot 3\text{H}_2\text{O} + 2\text{HCl} ]

Industrial Production Methods: On an industrial scale, this compound is produced by reacting cadmium nitrate with oxalic acid. The reaction is conducted in a controlled environment to ensure the purity of the product. The resulting this compound is then filtered, washed, and dried to obtain the final product.

Types of Reactions:

Decomposition: this compound decomposes upon heating to form cadmium oxide and carbon dioxide. [ \text{CdC}_2\text{O}_4 \cdot 3\text{H}_2\text{O} \rightarrow \text{CdO} + 2\text{CO}_2 + 3\text{H}_2\text{O} ]

Reduction: this compound can be reduced to cadmium metal using reducing agents such as hydrogen gas. [ \text{CdC}_2\text{O}_4 + \text{H}_2 \rightarrow \text{Cd} + 2\text{CO}_2 + \text{H}_2\text{O} ]

Common Reagents and Conditions:

Oxidation: this compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of cadmium oxide.

Substitution: In aqueous solutions, this compound can participate in substitution reactions with other metal ions, forming different metal oxalates.

Major Products:

- Cadmium oxide (CdO)

- Carbon dioxide (CO2)

- Cadmium metal (Cd)

Applications De Recherche Scientifique

Crystal Growth and Characterization

Cadmium oxalate is extensively studied for its crystal growth properties. Research has shown that perfect single crystals can be grown using controlled reactions in agar gel media. The resulting crystals have been characterized using Fourier Transform Infrared (FT-IR) spectroscopy and X-ray diffraction, revealing a triclinic crystal system with specific lattice parameters .

Table 1: Crystal Characteristics of this compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Lattice Parameter a | 8.803 Å |

| Lattice Parameter b | 22.352 Å |

| Lattice Parameter c | 5.706 Å |

| Volume V | 994.69 ų |

High-Pressure Studies

Recent studies have investigated the high-pressure behavior of this compound under X-ray irradiation. At pressures between 0.5 and 1 GPa, this compound undergoes structural transformations leading to the formation of cadmium carbonate, which is useful in semiconductor applications . This transformation is significant for developing new materials in electronics and photonics.

Cadmium Removal Techniques

Kidney Stones and Oxalate Nephropathy

This compound has been associated with nephropathy due to its oxalate content, which can form calcium oxalate crystals in kidneys. A case study highlighted an instance of diet-induced oxalate nephropathy where excessive dietary intake of oxalates led to acute kidney injury . This underscores the importance of understanding this compound's role in human health.

Table 2: Case Study Summary on Oxalate Nephropathy

| Patient Age | Dietary Factors | Outcome |

|---|---|---|

| 81 | High oxalate foods (nuts, cocoa) | Acute kidney injury; managed with diet |

Use in Pigments and Coatings

Cadmium carbonate, derived from this compound through decomposition, is integral in producing pigments for paints and plastics . Its stability and color properties make it desirable in various industrial formulations.

Mécanisme D'action

Cadmium oxalate exerts its effects primarily through the release of cadmium ions. These ions can interact with various cellular components, leading to oxidative stress and disruption of cellular signaling pathways. Cadmium ions can bind to proteins and enzymes, altering their function and leading to cellular damage . The primary molecular targets include mitochondria, where cadmium induces the production of reactive oxygen species, and the nucleus, where cadmium can cause DNA damage and epigenetic modifications .

Comparaison Avec Des Composés Similaires

- Calcium oxalate (CaC2O4)

- Zinc oxalate (ZnC2O4)

- Magnesium oxalate (MgC2O4)

Comparison: Cadmium oxalate is unique due to its higher toxicity compared to other metal oxalates. While calcium oxalate is commonly found in kidney stones and zinc oxalate is used in various industrial applications, this compound’s primary distinction lies in its applications in heavy metal research and its potential use in nanotechnology .

This compound’s ability to form stable complexes with other metals and its role in the synthesis of cadmium-based nanoparticles highlight its uniqueness among metal oxalates .

Activité Biologique

Cadmium oxalate, a salt formed from cadmium and oxalic acid, has garnered attention due to its biological activity and potential implications in various fields, including toxicology, environmental science, and medicinal chemistry. This article reviews the biological effects of this compound, highlighting its toxicity mechanisms, interactions with biological systems, and potential applications.

This compound (CdC₂O₄) typically exists in two forms: the anhydrous and hydrated states. The structure of this compound can be analyzed through X-ray diffraction (XRD), revealing its monoclinic crystal system. The cadmium ion is coordinated by oxygen atoms from the oxalate groups, forming a stable crystalline lattice. This stability plays a crucial role in its biological interactions.

Toxicological Effects

Cadmium is a known heavy metal with significant toxicological implications. This compound's toxicity is primarily attributed to the release of cadmium ions (Cd²⁺) upon dissolution. These ions can interfere with cellular functions, leading to oxidative stress and apoptosis. Key findings regarding its toxicological effects include:

- Oxidative Stress : Cadmium induces the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components such as lipids, proteins, and DNA. This oxidative stress is implicated in various pathological conditions, including neurodegenerative diseases and cancer .

- Mitochondrial Dysfunction : Exposure to cadmium disrupts mitochondrial function by impairing the electron transport chain, reducing ATP synthesis, and altering mitochondrial membrane potential. This dysfunction can trigger apoptotic pathways .

- Cellular Viability : Studies have shown that cadmium exposure can lead to decreased cell viability in various cell lines due to its pro-apoptotic effects mediated by caspase activation .

The biological activity of this compound involves several mechanisms:

- Chelation : Oxalic acid acts as a chelating agent that can bind heavy metals, potentially reducing their bioavailability. In plants, this compound formation can sequester toxic Cd²⁺ ions, mitigating their harmful effects .

- Gene Expression Alterations : Cadmium exposure has been shown to alter gene expression profiles related to stress responses, apoptosis, and detoxification processes. For instance, upregulation of metallothioneins—a family of proteins that bind heavy metals—has been observed as a protective response against cadmium toxicity .

Case Studies

Several studies illustrate the biological activity of this compound:

- Antimicrobial Activity : A study investigated sodium this compound dehydrate (NaCdOx) and found it exhibited significant antimicrobial properties against various microbial strains. The compound demonstrated lower cytotoxicity compared to pure this compound, suggesting potential for biomedical applications .

- Electrocatalytic Applications : Research on cadmium-modified metal-organic frameworks (MOFs) highlighted its role in enhancing CO₂ reduction reactions. The incorporation of cadmium into tin oxalates improved catalytic efficiency and product selectivity .

- Environmental Impact : The interaction of this compound with soil components has implications for plant health and ecosystem dynamics. Studies indicate that the presence of lime and oxalic acid can enhance the resistance of certain plants to cadmium stress by improving antioxidant enzyme activities .

Table 1: Toxicological Effects of this compound

Table 2: Structural Properties of this compound

| Property | Value |

|---|---|

| Crystal System | Monoclinic |

| Lattice Parameters | a = 5.99 Å; b = 6.65 Å; c = 8.40 Å; γ = 81.04° |

| Coordination | Cd coordinated by 8 O atoms from oxalate groups |

Propriétés

Numéro CAS |

814-88-0 |

|---|---|

Formule moléculaire |

C2CdO4 |

Poids moléculaire |

200.43 g/mol |

Nom IUPAC |

cadmium(2+);oxalate |

InChI |

InChI=1S/C2H2O4.Cd/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |

Clé InChI |

RMCKOIXJLDOSOT-UHFFFAOYSA-L |

SMILES |

C(=O)(C(=O)O)O.[Cd] |

SMILES canonique |

C(=O)(C(=O)[O-])[O-].[Cd+2] |

Pictogrammes |

Irritant; Environmental Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.